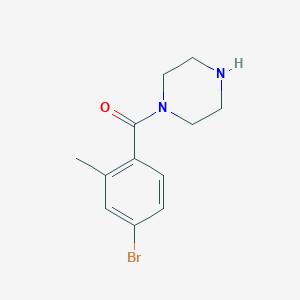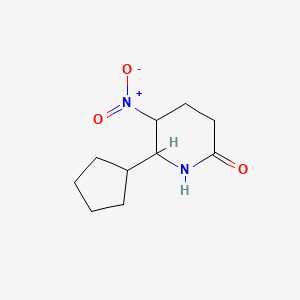
6-Cyclopentyl-5-nitropiperidin-2-one
Vue d'ensemble
Description
6-Cyclopentyl-5-nitropiperidin-2-one, also known as CP-5-NO2, is an organic compound that has a wide variety of applications in scientific research. CP-5-NO2 is a cyclic nitro-substituted piperidinone that is used in a variety of synthetic reactions, as well as in the study of biochemical and physiological processes. This compound has been used in a number of scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Nitroaromatic Compound Metabolism and Environmental Impact
Nitroaromatic compounds, including structures similar to 6-Cyclopentyl-5-nitropiperidin-2-one, are primarily introduced into the environment through human activities such as the manufacturing of explosives, pesticides, and synthetic intermediates. Research has uncovered microbial systems capable of transforming or degrading these compounds. Anaerobic bacteria can reduce nitro groups to amines, and fungi like Phanerochaete chrysosporium show potential in bioremediation strategies for nitroaromatic compound degradation, which includes transforming them into less harmful substances or completely mineralizing them. This degradation is crucial for mitigating the environmental impact of nitroaromatic compounds, suggesting a potential application of this compound and similar structures in environmental biotechnology for pollution control and remediation efforts (Spain, 2013).
Nitroreductase Targeting for Tumor Hypoxia
Nitroreductase (NTR) is an enzyme overexpressed in hypoxic tumors, making it a target for tumor detection and therapy. A study on near-infrared cyanine dyes modified with nitro aromatic groups, including structures akin to this compound, demonstrated the potential of these compounds in NTR monitoring and bioimaging. One such compound, modified with a para-nitro benzoate group, served as a rapid near-infrared fluorescence-enhanced probe for NTR, enabling tumor hypoxia detection in vivo. This application highlights the relevance of this compound derivatives in developing diagnostic tools and therapeutic agents targeting tumor environments (Li et al., 2015).
Corrosion Inhibition
Research on 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, which share functional similarities with this compound, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic environments. Their ability to form a protective film on metal surfaces, coupled with their interaction with the substrate, indicates that this compound derivatives could be explored for corrosion protection applications. This utility is especially relevant in industries where metal preservation under harsh chemical conditions is critical (Verma et al., 2015).
Analyse Biochimique
Biochemical Properties
6-Cyclopentyl-5-nitropiperidin-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic efficiency . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their enzymatic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to affect the expression of genes involved in synaptic plasticity and neurotransmitter release . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidative and reductive reactions, influencing the metabolic flux and levels of key metabolites . The compound’s interactions with enzymes such as cytochrome P450 and other oxidoreductases play a crucial role in its metabolic processing and overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to transport proteins, and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it influences mitochondrial function and energy production. Its localization to other organelles, such as the endoplasmic reticulum and nucleus, also plays a role in its biochemical effects.
Propriétés
IUPAC Name |
6-cyclopentyl-5-nitropiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-5-8(12(14)15)10(11-9)7-3-1-2-4-7/h7-8,10H,1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHUYEVWXVQWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



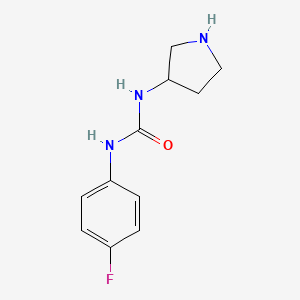
![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)


![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)
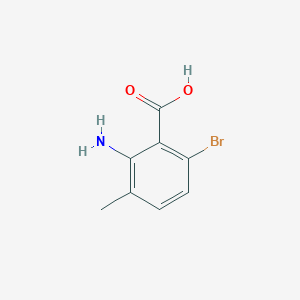
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)

![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
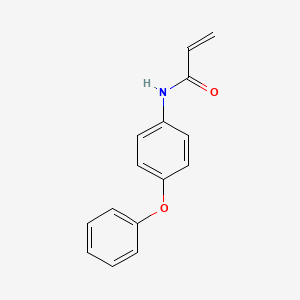
methyl})amine](/img/structure/B1518538.png)
